1-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

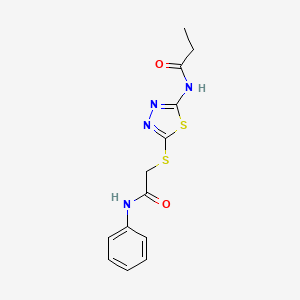

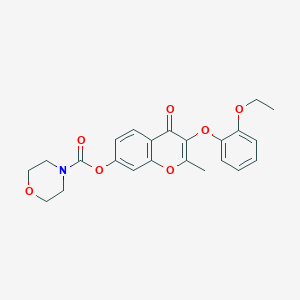

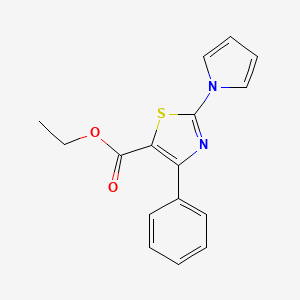

The compound “1-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” appears to contain several functional groups including a tert-butyl group, a benzoyl group, an azetidine ring, a pyrrolidine ring, and a dione group. These groups could potentially confer a variety of chemical properties to the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The azetidine and pyrrolidine rings would likely contribute to the rigidity of the molecule, potentially influencing its interactions with other compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the dione group could potentially undergo reduction reactions, while the azetidine ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique

Biologically Active Natural Products Synthesis

The title compound serves as a valuable precursor for the synthesis of biologically active natural products. Specifically, it plays a role in the biosynthesis of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory effects .

Antibacterial Activity

Researchers have screened this compound for its antibacterial properties. At a concentration of 10 μg/disc, it was tested against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). Understanding its antibacterial potential is crucial for developing new therapeutic agents .

Antitumor Evaluation

The compound’s antitumor activity has been investigated. Further experiments, including morphological analysis by dual AO/EB staining and Hoechst 33342 staining, as well as cell apoptosis and cycle assessment by FACS analysis, shed light on its inhibitory effects. This research contributes to our understanding of its potential in cancer treatment .

Structurally Novel Derivatives

The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has led to a series of novel derivatives. These compounds exhibit unique structural features and may have applications in various fields, including medicinal chemistry and materials science .

Synthetic Methodology Development

The synthetic route used to prepare this compound involves readily available starting materials and simple reagents. By designing efficient synthetic schemes, researchers contribute to the development of practical methodologies for accessing complex molecules .

Orientations Futures

Mécanisme D'action

Target of Action

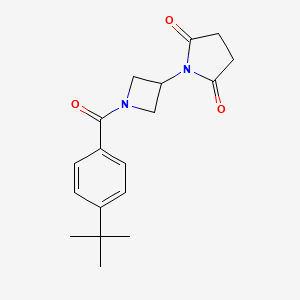

It is noted that this compound is useful as a rigid linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The mode of action of this compound is related to its role in PROTAC development . The compound, acting as a rigid linker, connects the E3 ubiquitin ligase to the target protein . This connection facilitates the tagging of the target protein with ubiquitin, a signal for protein degradation . The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation . When the target protein is tagged with ubiquitin, it is recognized by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins . The degradation of specific proteins can have various downstream effects, depending on the functions of those proteins .

Pharmacokinetics

The optimization of drug-like properties is a consideration in the design of protacs .

Result of Action

The result of the action of this compound is the degradation of specific target proteins . By selectively degrading certain proteins, it may be possible to modulate biological processes or pathways that are dysregulated in disease states .

Action Environment

The action of this compound, like all PROTACs, is influenced by various environmental factors . These can include the presence of the target protein and E3 ligase, the cellular environment, and the stability of the PROTAC itself

Propriétés

IUPAC Name |

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-18(2,3)13-6-4-12(5-7-13)17(23)19-10-14(11-19)20-15(21)8-9-16(20)22/h4-7,14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVVAUUAMMBCTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497020.png)

![3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2497021.png)

![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)

![[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2497030.png)